Enantiomeric Identity Verification: Optical Rotation Contrast Between (R)- and (S)-Di-tert-butyl 2-Aminopentanedioate
The (R)-enantiomer (D-form) exhibits a specific optical rotation of [α]D20 = –25 ± 2° (C=1, EtOH), whereas the (S)-enantiomer (L-form, CAS 32677-01-3) shows [α]D20 = +22 to +26° (C=1, EtOH) . This opposite sign and ~47° magnitude difference enables unambiguous identity confirmation and enantiomeric excess determination by polarimetry, directly impacting quality control for procurement of chirally defined building blocks.
Enables polarimetric identity confirmation for correct enantiomer receipt.
Routine QC test; ethanol, 20°C.
| Evidence Dimension | Specific optical rotation [α]D20 |
|---|---|
| Target Compound Data | –25 ± 2° (C=1 in EtOH, HCl salt; free base equivalent CAS 92837-84-8) |
| Comparator Or Baseline | (S)-Di-tert-butyl 2-aminopentanedioate HCl (L-form): +22.0 to +26.0° (C=1 in EtOH) |
| Quantified Difference | Opposite sign; absolute difference ~47° between enantiomers |
| Conditions | Polarimetry at 20°C, ethanol solvent, concentration 1 g/100 mL |
Why This Matters
For procurement, optical rotation serves as a rapid, low-cost identity test to confirm the correct enantiomer has been supplied, preventing costly downstream synthetic failures due to enantiomeric mismatch.
